tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a chemical compound classified as a carbamate. Its molecular formula is and it has a molecular weight of approximately 231.33 g/mol. The compound features a tert-butyl group, a hydroxy group, and a dimethylpentan-3-yl moiety, which contribute to its unique chemical properties. The structure can be represented by the SMILES notation: O=C(OC(C)(C)C)NC(C(C(C)(C)C)O)C .
The reactivity of tert-butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate primarily involves nucleophilic substitution reactions typical of carbamates. The carbamate functional group can undergo hydrolysis in the presence of water or bases to yield the corresponding amine and carbon dioxide. Additionally, it can participate in acylation reactions where the hydroxyl group can act as a nucleophile, leading to the formation of esters or other derivatives.
Synthesis of tert-butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine derivative. The process generally includes the following steps:
tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate has potential applications in medicinal chemistry and pharmaceuticals due to its structural characteristics that may confer biological activity. It can serve as a building block in drug development or as an intermediate in synthesizing more complex molecules.
Several compounds share structural similarities with tert-butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| tert-butyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate | 79069-14-0 | Contains a methyl group instead of dimethyl groups | Slightly different biological activity profile |
| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 79069-13-9 | Features a shorter carbon chain | Potentially different pharmacokinetics |
| (S)-2-bromo-N-(2-hydroxy-2,4-dimethylpentan-3-yl)benzamide | 1152313-77-3 | Contains a bromine substituent | May exhibit distinct reactivity due to bromine |
These compounds illustrate variations in structure that may lead to differing biological activities and chemical reactivities while maintaining core features typical of carbamates.